N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide
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Overview
Description
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidinone moiety, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized from the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under cyclization conditions . The pyrrolidinone moiety can be introduced through a condensation reaction involving a chlorinated aromatic aldehyde and a suitable amine . The final step involves coupling the thiadiazole and pyrrolidinone intermediates under amide bond-forming conditions, often using coupling reagents such as EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve solvents such as ethanol or dichloromethane, and may require heating or cooling to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while nucleophilic substitution can produce various substituted aromatic compounds .
Scientific Research Applications
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects on cellular pathways . For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methylphenyl)-2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)acetamide
- N-(3-chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
Uniqueness
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21ClN4O2S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H21ClN4O2S/c1-10-5-6-12(8-13(10)19)23-9-11(7-14(23)24)15-21-22-17(26-15)20-16(25)18(2,3)4/h5-6,8,11H,7,9H2,1-4H3,(H,20,22,25) |
InChI Key |
ABCCNONWZAGZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C(C)(C)C)Cl |
Origin of Product |
United States |
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